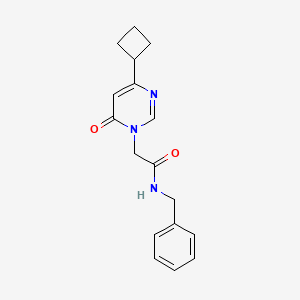![molecular formula C14H26N2O2 B7630858 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one, also known as HEPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. HEPP is a pyrrolidinone derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one is not fully understood. However, it has been suggested that this compound may act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines. This compound may also act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. This compound has also been shown to reduce oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have analgesic effects in animal models.
実験室実験の利点と制限
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also soluble in a variety of solvents, making it easy to work with in experiments. However, this compound has some limitations for lab experiments. It is not widely available and can be expensive to synthesize. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy are not well established.
将来の方向性
There are several future directions for research on 3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders. Another potential direction is to study its use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of piperidine with ethylene oxide to form 3-(1-hydroxyethyl)piperidine. This intermediate is then reacted with 2-bromo-1-propanol to form 3-[3-(1-hydroxyethyl)piperidin-1-yl]-1-propan-2-ol. Finally, this compound is converted to this compound through the reaction with acetic anhydride in the presence of pyridine.
科学的研究の応用
3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
3-[3-(1-hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-10(2)16-8-6-13(14(16)18)15-7-4-5-12(9-15)11(3)17/h10-13,17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGOMHUBNQAPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CCCC(C2)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)

![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)

![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)